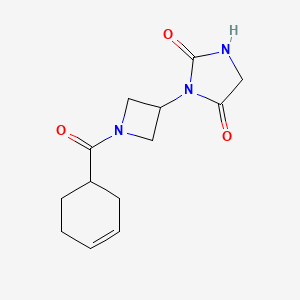

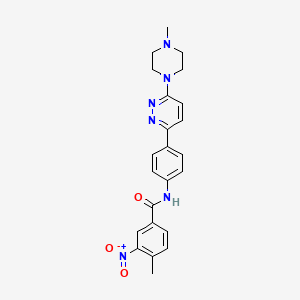

![molecular formula C11H14ClN3O2 B2917539 Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride CAS No. 2279124-47-7](/img/structure/B2917539.png)

Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a chemical compound. It is a derivative of pyrazolo[1,5-a]pyridine . It is used for the synthetic preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis often involves the use of substituted pyridines as starting materials, which are then subjected to various reactions such as 1,3-dipolar cycloaddition . The synthesis process can be complex and requires careful control of reaction conditions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectrum and NMR spectrum can provide valuable information about the functional groups and the connectivity of atoms in the molecule .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can participate in Sonogashira-type coupling reactions with a wide range of terminal alkynes . The reactions can be controlled to selectively introduce different functional groups at specific positions on the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its solubility, melting point, and boiling point can be determined . NMR and IR spectroscopy can provide information about its chemical structure .Scientific Research Applications

Fluorescent Probes for Bioimaging

This compound has been identified as a strategic component for optical applications, particularly as fluorescent probes for bioimaging. Its simpler and greener synthetic methodology, along with tunable photophysical properties, make it a valuable tool for studying the dynamics of intracellular processes .

Chemosensors

Due to the presence of heteroatoms, these compounds can act as potential chelating agents for ions, making them suitable for use as chemosensors. This application is crucial for detecting the presence of specific ions or molecules within a given environment .

Antimicrobial Agents

Pyrazolo[1,5-a]pyrimidines, a class to which this compound belongs, have shown promise as antimicrobial agents. This application is particularly relevant in the pharmaceutical industry for the development of new antibiotics .

Anticancer Agents

The compound’s analogs have been explored for their anticancer properties. As potential inhibitors of various biological pathways, they could be used in the treatment of different types of cancer .

Central Nervous System (CNS) Agents

These compounds have been reported to exhibit activity as central nervous system agents. They could be developed into drugs for treating CNS disorders, including sleep disorders and anxiety .

Kinase Inhibitors

As kinase inhibitors, these compounds have therapeutic potential in treating diseases that involve abnormal kinase activity. This includes certain types of cancer and inflammatory diseases .

Future Directions

The future directions for the research and development of this compound could involve exploring its potential applications in various fields. For instance, its use in the synthesis of other potent agonists could be further investigated . Additionally, the development of more efficient and scalable synthesis methods could be a focus of future research .

Mechanism of Action

Target of Action

Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a derivative of 5-amino-pyrazoles . 5-Amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules, particularly diverse heterocyclic scaffolds . They are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Mode of Action

It’s known that 5-amino-pyrazoles can react with α, β -unsaturated compounds . For example, the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to fluorescent pyrazolo[1,5-a]pyrimidines .

Biochemical Pathways

5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds . These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Result of Action

5-amino-pyrazoles are known to be similar to biologically active compounds, with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

properties

IUPAC Name |

ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.ClH/c1-2-16-11(15)9-7-13-14-4-3-8(6-12)5-10(9)14;/h3-5,7H,2,6,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTLJNPCMRUZBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

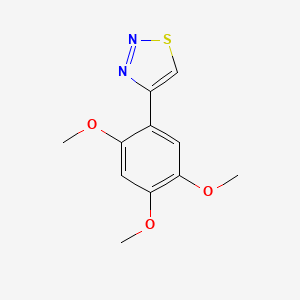

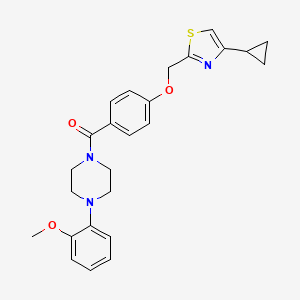

![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazole-4-carboxylate](/img/structure/B2917461.png)

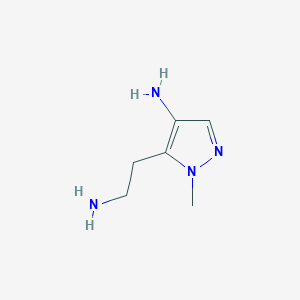

![2-Methyl-3-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2917467.png)

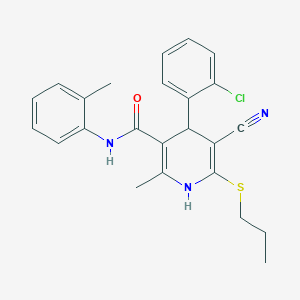

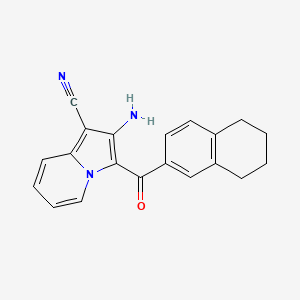

![3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917469.png)

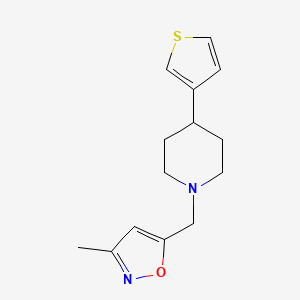

![4-[(2-Methylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2917470.png)

![4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}benzenecarboxamide](/img/structure/B2917476.png)